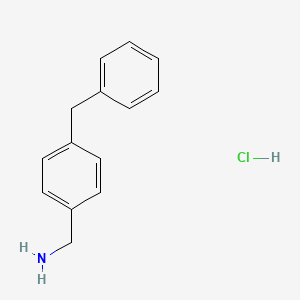

4-(Benzyl)benzylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Benzyl)benzylamine hydrochloride is an organic compound with the molecular formula C14H16ClN. It consists of a benzyl group attached to the benzylamine moiety, forming a hydrochloride salt. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-(Benzyl)benzylamine hydrochloride can be synthesized through several methods:

Reaction of Benzyl Chloride with Benzylamine: This method involves the reaction of benzyl chloride with benzylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol.

Reductive Amination of Benzaldehyde: This method involves the reductive amination of benzaldehyde with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a catalyst like Raney nickel.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of benzonitrile or the reaction of benzyl chloride with ammonia in aqueous solution. These methods are scalable and cost-effective for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Benzyl)benzylamine hydrochloride undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted benzylamines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas over catalysts.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Benzyl alcohol, reduced amines.

Substitution: Substituted benzylamines.

Applications De Recherche Scientifique

Pharmaceutical Applications

4-(Benzyl)benzylamine hydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to be utilized in the development of active pharmaceutical ingredients (APIs).

Key Pharmaceutical Uses:

- Antidepressants : The compound has been studied for its potential role in synthesizing antidepressant medications.

- Antitumor Agents : Research indicates that derivatives of benzylamine, including this compound, exhibit antitumor activity. For instance, studies have shown that modifications to the benzylamine structure can enhance its efficacy against specific cancer cell lines .

- Neurological Disorders : The compound has been investigated for its effects on neurodegenerative diseases, potentially acting on neurotransmitter systems .

Organic Synthesis

In organic chemistry, this compound is used as a building block for synthesizing a variety of compounds, including:

- Benzamides : It can be employed in green synthesis methodologies to produce environmentally friendly benzamide derivatives.

- Isoquinoline Derivatives : The compound's reactivity allows for the formation of isoquinoline structures, which are important in medicinal chemistry .

Agrochemical Applications

The compound is also explored as an intermediate in the production of agrochemicals, particularly insecticides and acaricides. Its derivatives can enhance the efficacy and selectivity of these chemicals against pests while minimizing environmental impact .

Material Science

In material science, this compound is being investigated for its potential use in developing protective coatings and additives that enhance material durability and performance.

Data Table: Summary of Applications

Case Study 1: Antitumor Activity

A study published in Frontiers in Pharmacology explored the antitumor properties of compounds derived from this compound. The research demonstrated that certain derivatives exhibited significant cytotoxic effects on various cancer cell lines, suggesting potential therapeutic applications .

Case Study 2: Synthesis of Isoquinolines

Research conducted on the synthesis of isoquinolines using this compound highlighted its versatility as a precursor. The study illustrated how modifying the compound's structure could yield novel isoquinoline derivatives with enhanced biological activity .

Mécanisme D'action

The mechanism of action of 4-(Benzyl)benzylamine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The compound can also interact with receptors and other proteins, modulating their activity and leading to specific biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzylamine: A simpler analogue with a single benzyl group attached to the amine.

Phenylmethylamine: Another similar compound with a phenyl group attached to the amine.

N-Benzylbenzylamine: A compound with two benzyl groups attached to the amine.

Uniqueness

4-(Benzyl)benzylamine hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. Its dual benzyl groups provide enhanced reactivity and specificity compared to simpler analogues .

Activité Biologique

4-(Benzyl)benzylamine hydrochloride, a compound derived from benzylamine, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzymatic interactions, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

This compound features a benzyl group attached to a benzylamine backbone. This structural configuration is significant for its interactions with various biological targets. The hydrochloride form enhances its solubility in aqueous environments, facilitating biological assays.

Anticancer Properties

Research indicates that derivatives of benzylamines, including 4-(benzyl)benzylamine, exhibit notable anticancer activities. A study highlighted that compounds with similar structural motifs showed potent inhibitory effects against several receptor tyrosine kinases (RTKs), which are critical in cancer progression. For instance, compounds were tested against kinases such as EGFR and PDGFR, demonstrating over 90% inhibition at low concentrations (10 nM) for certain analogues .

Table 1: Inhibition of Receptor Tyrosine Kinases by Benzylamine Derivatives

| Compound | Target Kinase | Inhibition (%) at 10 nM |

|---|---|---|

| 4-(Benzyl)benzylamine | EGFR | 91 |

| 4-(Benzyl)benzylamine | PDGFR | 92 |

Enzymatic Interactions

The compound's biological activity is also linked to its interaction with enzymes. Benzylamines are known to be substrates for monoamine oxidase (MAO), particularly MAO-B, which catalyzes their oxidative deamination. This metabolic pathway is crucial as it influences the pharmacokinetics and overall efficacy of the compound in therapeutic applications .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, one study assessed its impact on prostate cancer cells and found significant cytotoxicity at concentrations above 10 µM. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mode of Action |

|---|---|---|

| Prostate Cancer | 15 | Apoptosis induction |

| Breast Cancer | 20 | Cell cycle arrest |

Case Studies

Several case studies have provided insights into the therapeutic potential of benzylamine derivatives:

- Prostate Cancer Treatment : A study evaluated a series of substituted benzylamines, including 4-(benzyl)benzylamine, as potential inhibitors for prostate cancer therapeutics. The results indicated that specific substitutions enhanced selectivity and potency against androgen receptors .

- DNA Topoisomerase Inhibition : Another investigation focused on the ability of related compounds to inhibit DNA topoisomerase II, a key enzyme involved in DNA replication and transcription. Compounds similar to 4-(benzyl)benzylamine demonstrated effective inhibition, suggesting their potential as chemotherapeutic agents .

Propriétés

IUPAC Name |

(4-benzylphenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12;/h1-9H,10-11,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQHWDQAZPLCFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.